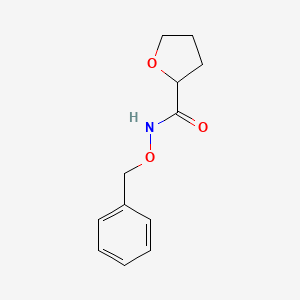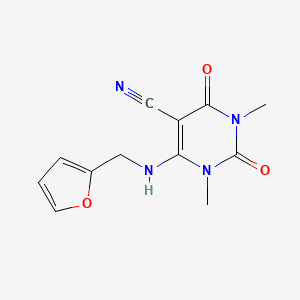
N-phenylmethoxyoxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenylmethoxyoxolane-2-carboxamide, also known as POC, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a research tool. POC is a small molecule that can interact with various biological targets, making it a valuable tool for studying biological processes.
作用機序
The mechanism of action of N-phenylmethoxyoxolane-2-carboxamide is not fully understood, but it is believed to involve the interaction of this compound with the target protein through hydrogen bonding and hydrophobic interactions. This compound can bind to the active site of enzymes and inhibit their activity or bind to the allosteric site of receptors and modulate their activity. This compound can also interact with the lipid bilayer of the cell membrane and affect the function of ion channels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target protein and the concentration of this compound. This compound can inhibit the activity of enzymes, such as proteases and kinases, and affect the function of ion channels, such as the voltage-gated sodium channel. This compound can also modulate the activity of receptors, such as the adenosine receptor, and affect the signaling pathways downstream of these receptors. This compound has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo.
実験室実験の利点と制限
N-phenylmethoxyoxolane-2-carboxamide has several advantages as a research tool, including its small size, which allows it to penetrate the cell membrane and interact with intracellular targets. This compound is also stable and can be easily synthesized in large quantities. However, this compound also has limitations, such as its lack of specificity, which can lead to off-target effects. This compound can also have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the research on N-phenylmethoxyoxolane-2-carboxamide. One direction is to develop more specific this compound derivatives that can interact with specific biological targets. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, to determine its potential as a therapeutic agent. This compound can also be used to study the function of membrane proteins, such as transporters and channels, which are difficult to study using traditional methods. Overall, this compound has the potential to be a valuable tool for studying biological processes and developing new therapeutics.
合成法
The synthesis of N-phenylmethoxyoxolane-2-carboxamide involves the reaction of 2-oxazoline with aniline in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, catalyst concentration, and reaction time.
科学的研究の応用
N-phenylmethoxyoxolane-2-carboxamide has been used as a research tool in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound can interact with various biological targets, such as enzymes, receptors, and ion channels, making it a valuable tool for studying biological processes. This compound has been used to study the structure and function of enzymes, such as proteases and kinases, and to develop inhibitors for these enzymes. This compound has also been used to study the function of ion channels, such as the voltage-gated sodium channel, and to develop modulators for these channels.
特性
IUPAC Name |
N-phenylmethoxyoxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(11-7-4-8-15-11)13-16-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCRXWUCMRRAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)
![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)
![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)

![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)
![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)

![3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7546198.png)
![N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546205.png)
![[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7546210.png)

![N-carbamoyl-3-[[4-(furan-2-ylmethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546230.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetamide](/img/structure/B7546234.png)